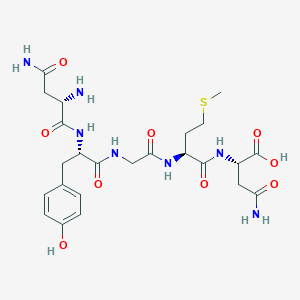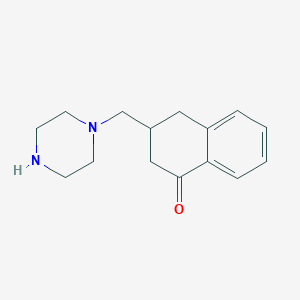
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- is a chemical compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with a piperazinylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- typically involves the reaction of naphthalenone derivatives with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The piperazinylmethyl group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives with hydroxyl or carboxyl groups, while reduction may produce more saturated naphthalenone derivatives. Substitution reactions can result in a wide range of functionalized naphthalenone compounds.
科学研究应用
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- involves its interaction with various molecular targets and pathways. The piperazinylmethyl group allows the compound to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Naphthalenone derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with piperazine rings and various functional groups.
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- is unique due to the combination of the naphthalenone core and the piperazinylmethyl substituent This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
属性
CAS 编号 |
169304-32-9 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC 名称 |
3-(piperazin-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H20N2O/c18-15-10-12(11-17-7-5-16-6-8-17)9-13-3-1-2-4-14(13)15/h1-4,12,16H,5-11H2 |
InChI 键 |
YICFCGVANOMLFK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2CC3=CC=CC=C3C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
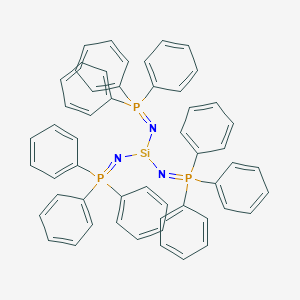
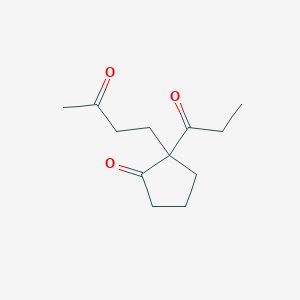

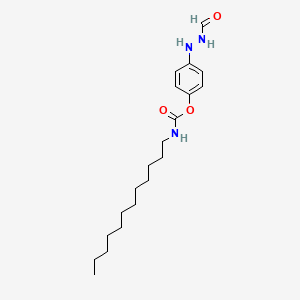
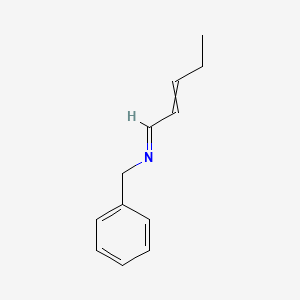
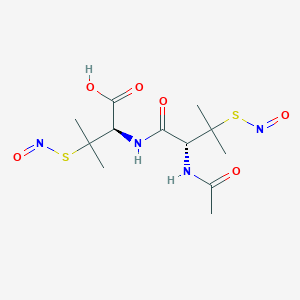
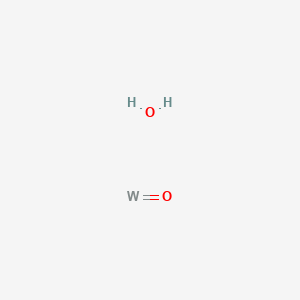
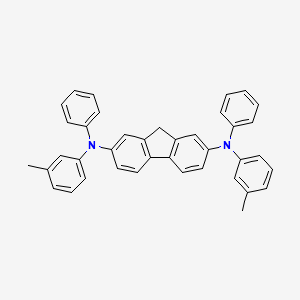

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
